Cas no 1092443-55-4 (BMS-687453)

BMS-687453 化学的及び物理的性質
名前と識別子
-
- BMS-687453
- (2S,3S)-3-{[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5 -yl]amino}-1,2,4-butanetriol
- BS-194
- BS194
- BS 194
- DTXSID901109905
- (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
- NCGC00345852-02
- CS-0003320
- CHEMBL1234833
- BCP20653
- EX-A1836
- BDBM50347388
- compound 4k [PMID 21080703]
- Q27075542
- (2S,3S)-3-(7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YLAMINO)BUTANE-1,2,4-TRIOL
- SCHEMBL10123330
- AC-36197
- (2s,3s)-3-{[7-(Benzylamino)-3-(1-Methylethyl)pyrazolo[1,5-A]pyrimidin-5-Yl]amino}butane-1,2,4-Triol
- TS-09707
- AKOS032961165
- DA-71781
- NCGC00345852-01
- 3ns9
- 1092443-55-4
- (2S,3S)-3-{[7-(benzylamino)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl]amino}butane-1,2,4-triol
- BS-194; BS 194
- (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
- (2S,3S)-3-{[7-(BENZYLAMINO)-3-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]AMINO}BUTANE-1,2,4-TRIOL
- 1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-
- HY-14372
- (2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
- NS9
- GTPL8176
-
- インチ: InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
- InChIKey: KRIWIRSMQRQYJG-DLBZAZTESA-N
- ほほえんだ: CC(C)C1=C2N=C(C=C(NCC3=CC=CC=C3)N2N=C1)N[C@@H](CO)[C@@H](CO)O
計算された属性
- せいみつぶんしりょう: 385.21138974g/mol
- どういたいしつりょう: 385.21138974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 184-186 ºC (acetonitrile )
- ようかいど: ほとんど溶けない(0.016 g/l)(25ºC)、
BMS-687453 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-1 mg |
BS194 |
1092443-55-4 | 99.64% | 1mg |
¥987.00 | 2022-02-28 | |
DC Chemicals | DC8517-10mg |
BS194 |
1092443-55-4 | >98% | 10mg |
$300.0 | 2023-09-15 | |
DC Chemicals | DC8517-100mg |
BS194 |
1092443-55-4 | >98% | 100mg |
$1800.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7698-10mg |
BS194 |
1092443-55-4 | 99.64% | 10mg |
¥ 3331 | 2023-09-07 | |
DC Chemicals | DC8517-50mg |
BS194 |
1092443-55-4 | >98% | 50mg |
$1000.0 | 2023-09-15 | |
A2B Chem LLC | AE25111-5mg |
BS194 |
1092443-55-4 | 98% by HPLC | 5mg |
$235.00 | 2024-04-20 | |
Aaron | AR0094V7-10mg |
BS194 |
1092443-55-4 | 95% | 10mg |
$644.00 | 2025-02-11 | |
Aaron | AR0094V7-1mg |
BS194 |
1092443-55-4 | 95% | 1mg |
$197.00 | 2025-02-11 | |
A2B Chem LLC | AE25111-25mg |
BS194 |
1092443-55-4 | 98% by HPLC | 25mg |
$740.00 | 2024-04-20 | |
A2B Chem LLC | AE25111-500mg |
BS194 |
1092443-55-4 | 98% by HPLC | 500mg |
$6709.00 | 2024-04-20 |
BMS-687453 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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8. Caper tea
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
BMS-687453に関する追加情報
Exploring the Potential of BMS-687453 (CAS No. 1092443-55-4) in Modern Pharmaceutical Research
The compound BMS-687453 (CAS No. 1092443-55-4) has emerged as a promising candidate in the field of pharmaceutical research, particularly in the development of novel therapeutic agents. This compound, with its unique chemical structure and potential bioactivity, has garnered significant attention from scientists and researchers worldwide. In this article, we delve into the latest research findings and applications of BMS-687453, highlighting its significance in modern drug discovery.
BMS-687453 is a small molecule that belongs to a class of compounds known for their ability to modulate specific cellular pathways. Recent studies have demonstrated its potential as a modulator of key enzymes involved in metabolic disorders, making it a valuable tool in the fight against conditions such as diabetes and obesity. The compound's ability to interact with these enzymes without causing significant side effects has been a focal point of recent investigations.
One of the most exciting developments involving BMS-687453 is its role in cancer research. Preclinical studies have shown that this compound exhibits potent anti-tumor activity by targeting specific oncogenic pathways. Researchers have found that BMS-687453 can inhibit the growth of cancer cells while sparing healthy cells, which is a critical factor in developing safer and more effective anti-cancer therapies. These findings have been corroborated by multiple independent studies, further solidifying its potential in oncology.
In addition to its therapeutic applications, BMS-687453 has also been explored for its role in neurodegenerative diseases. Emerging evidence suggests that this compound may possess neuroprotective properties, offering hope for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of BMS-687453 to cross the blood-brain barrier and interact with key neural pathways has been a subject of intense research, with promising results reported in animal models.
The development of BMS-687453 has not been without challenges. Early studies highlighted issues related to bioavailability and pharmacokinetics, which have since been addressed through advanced drug delivery systems. Researchers have also worked on optimizing the compound's stability and solubility, ensuring that it can be effectively administered in clinical settings.
Recent advancements in computational chemistry have further enhanced our understanding of BMS-687453's molecular interactions. Using state-of-the-art modeling techniques, scientists have been able to predict how this compound binds to its target proteins with high precision. These insights have paved the way for the design of more potent and selective analogs, which are currently under investigation.
Looking ahead, the future of BMS-687453 looks bright as researchers continue to uncover its full potential. Collaborative efforts between academia and industry are expected to accelerate its progression through clinical trials, bringing it closer to becoming an approved therapeutic agent. The compound's versatility and efficacy make it a cornerstone in contemporary pharmaceutical research.
In conclusion, BMS-687453 (CAS No. 1092443-55-4) represents a significant advancement in drug discovery, with applications spanning multiple therapeutic areas. Its ability to target diverse biological pathways while maintaining safety profiles makes it an invaluable asset in the quest for innovative treatments. As research continues to unfold, we can expect even more groundbreaking discoveries related to this remarkable compound.
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